molecular formula C14H23N3O B132120 N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide CAS No. 39942-50-2

N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide

Cat. No. B132120
CAS RN: 39942-50-2
M. Wt: 249.35 g/mol
InChI Key: QGGRMQFOEGNXNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide, also known as NADA, is a chemical compound with a wide range of applications in scientific research. NADA has been studied for its potential in various biochemical and physiological processes, as well as its ability to be synthesized and used in laboratory experiments.

Scientific Research Applications

Biological and Environmental Effects of Acetamide Derivatives

Research on acetamide derivatives, including compounds structurally related to N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide, highlights their significant commercial importance and the biological consequences of exposure. Kennedy (2001) reviewed the toxicology of acetamide and its derivatives, emphasizing the varied biological responses and the expansion of environmental toxicology data over years. This review helps understand the environmental impact and biological interactions of such compounds, providing a foundational perspective on their broader scientific applications beyond pharmaceutical uses (Kennedy, 2001).

Antituberculosis Activity of Organotin(IV) Complexes

The antituberculosis potential of organotin(IV) complexes, including those derived from 2-[(2,6-dimethylphenyl)amino]benzoic acid, underscores a novel application in combating tuberculosis. Iqbal, Ali, and Shahzadi (2015) explored these compounds for their remarkable structural diversity and biological activity, suggesting that such chemical explorations could lead to new therapeutic agents against tuberculosis, indicating a research pathway that extends the utility of dimethylphenyl-amino compounds in infectious disease management (Iqbal, Ali, & Shahzadi, 2015).

Chronic Pain Management

Tully et al. (2020) discussed the utilization of intravenous lidocaine infusion for managing refractory chronic pain, highlighting the compound's analgesic effects. This application is pivotal for chronic pain management, presenting a non-opioid option that leverages the analgesic properties of this compound derivatives. The study indicates the evolving therapeutic applications of this compound in providing pain relief, marking an important area of ongoing research (Tully et al., 2020).

Exploration in Synthetic Organic Chemistry

Kondo and Murakami (2001) reviewed the synthetic organic chemistry based on the N-Ar axis, including discussions on N-acylation reagents and chiral axis development. This work underscores the chemical versatility and the potential for creating novel compounds with specific biological activities, exemplifying the compound's utility in synthetic organic chemistry and drug development processes. The exploration of N-acylation reagents and the design of chiral ligands present a significant contribution to medicinal chemistry, offering insights into the synthesis and application of complex organic molecules (Kondo & Murakami, 2001).

Mechanism of Action

Target of Action

3-Amino Lidocaine, also known as NSC34019 or N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide, primarily targets voltage-gated sodium channels in neurons . These channels play a crucial role in the propagation of action potentials, which are essential for nerve conduction . Additionally, lidocaine acts on voltage-gated ion channels, including sodium, potassium, and calcium channels, and ligand-gated channels, including N-methyl-D-aspartic acid (NMDA) receptors, in the central nervous system .

Mode of Action

3-Amino Lidocaine interacts with its targets by blocking these channels, preventing the transient increase in permeability of excitable membranes to sodium ions, which is necessary for the generation and conduction of impulses . This blocking action results in the neurons of local tissues that have the medication applied on being transiently incapable of signaling the brain regarding sensations .

Biochemical Pathways

The action of 3-Amino Lidocaine affects several biochemical pathways. It inhibits the sodium ion channels in the neuronal cell membrane, which impacts the propagation of action potentials . Lidocaine also acts on voltage-gated ion channels, including sodium, potassium, and calcium channels, and ligand-gated channels, including NMDA receptors, in the central nervous system .

Pharmacokinetics

The pharmacokinetics of 3-Amino Lidocaine involves its absorption, distribution, metabolism, and excretion (ADME). Lidocaine is metabolized by the cytochrome P450 system, and the potential for drug interactions is heightened . The renal clearance of lidocaine is inversely related to its protein binding affinity and the pH of the urine .

Result of Action

The molecular and cellular effects of 3-Amino Lidocaine’s action include silencing ectopic discharges, suppression of inflammatory processes, and modulation of inhibitory and excitatory neurotransmission . Lidocaine has been shown to inhibit cancer cell behavior and exert beneficial effects on components of the inflammatory and immune responses .

Action Environment

The action, efficacy, and stability of 3-Amino Lidocaine can be influenced by various environmental factors. For instance, the onset of action is related to the pKa of the drug, and the intrinsic vasodilator activity varies between drugs and influences potency and duration of action . Furthermore, pathological states like decreased cardiac output, severe hepatic disease, renal disease, cholinesterase activity, fetal acidosis, sepsis, etc. can alter the pharmacokinetics and pharmacodynamics of local anesthetics .

Biochemical Analysis

Biochemical Properties

3-Amino Lidocaine interacts with various enzymes and proteins. It is primarily metabolized by the Cytochrome P450 system, specifically the CYP1A2 and CYP3A4 isoenzymes . These enzymes play a crucial role in the metabolism of more drugs than any other hepatic enzyme .

Cellular Effects

3-Amino Lidocaine has a profound impact on cellular processes. It acts as a local anesthetic by blocking voltage-gated sodium channels in sensory neurons, which numbs the sensations of tissues . This blockage can also lead to effects like vasodilation, hypotension, and irregular heart rate .

Molecular Mechanism

The molecular mechanism of 3-Amino Lidocaine involves its interaction with sodium channels. It blocks these channels, preventing neurons from signaling the brain about sensations . Additionally, it is metabolized in the liver through N-dealkylation, mainly by CYP3A4, to various metabolites .

Temporal Effects in Laboratory Settings

The effects of 3-Amino Lidocaine can change over time in laboratory settings. For instance, the vascular response to the drug shows a biphasic pattern with initial transient blanching reaching a peak at 4.5 hours, followed by a more persistent period of erythema .

Dosage Effects in Animal Models

In animal models, the effects of 3-Amino Lidocaine can vary with different dosages. High doses can cause central nervous system effects such as tremors, twitches, seizures, and vomiting .

Metabolic Pathways

3-Amino Lidocaine is involved in several metabolic pathways. It is primarily metabolized by the Cytochrome P450 system, specifically the CYP1A2 and CYP3A4 isoenzymes . This metabolism leads to the formation of various metabolites .

Transport and Distribution

3-Amino Lidocaine is distributed throughout all body tissues, with higher concentrations in more highly perfused organs . The highest percentage of this drug is found in skeletal muscle, mainly due to the mass of muscle rather than an affinity .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the membrane of neurons where it interacts with sodium channels .

properties

IUPAC Name

N-(3-amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-5-17(6-2)9-13(18)16-14-10(3)7-8-12(15)11(14)4/h7-8H,5-6,9,15H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGRMQFOEGNXNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC(=C1C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20192991
Record name N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39942-50-2
Record name N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039942502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC34019
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34019
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-AMINO-2,6-DIMETHYLPHENYL)-2-(DIETHYLAMINO)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9Z6FQ7AUP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.